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Compound of Interest

Compound Name: Suritozole

Cat. No.: B1681793 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Suritozole, also known by its developmental code MDL 26,479, is a cognition-enhancing agent

that has been investigated for its potential therapeutic effects in depression and Alzheimer's

disease. It is a derivative of 1,2,4-triazole-3-thione and is characterized as a partial inverse

agonist of the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A)

receptor. This document provides a comprehensive overview of the chemical structure,

properties, and available experimental data for Suritozole.

Chemical Structure and Properties
Suritozole is a small molecule with the IUPAC name 5-(3-fluorophenyl)-2,4-dimethyl-2,4-

dihydro-3H-1,2,4-triazole-3-thione. Its chemical and physical properties are summarized in the

tables below.

Table 1: Chemical Identification of Suritozole
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Identifier Value

IUPAC Name
5-(3-fluorophenyl)-2,4-dimethyl-2,4-dihydro-3H-

1,2,4-triazole-3-thione

Synonyms MDL 26,479

CAS Number 110623-33-1

Chemical Formula C₁₀H₁₀FN₃S

SMILES CN1C(=S)N(C)N=C1C2=CC=CC(F)=C2

InChI Key IWDUZEHNLHFBRZ-UHFFFAOYSA-N

Table 2: Physicochemical Properties of Suritozole
Property Value

Molecular Weight 223.27 g/mol

Appearance Solid powder

Solubility Soluble in DMSO

Table 3: Elemental Analysis of Suritozole
Element Percentage

Carbon (C) 53.80%

Hydrogen (H) 4.51%

Fluorine (F) 8.51%

Nitrogen (N) 18.82%

Sulfur (S) 14.36%

Synthesis
A general synthetic route for 2,4-dihydro-3H-1,2,4-triazole-3-thiones, the chemical class to

which Suritozole belongs, has been described. The specific synthesis of Suritozole involves
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the reaction of 3-fluorobenzohydrazide with an isothiocyanate derivative followed by

cyclization.

Experimental Protocol: General Synthesis of 5-Aryl-2,4-
dihydro-1,2,4-triazole-3-thiones
This protocol outlines a general method that can be adapted for the synthesis of Suritozole.

Materials:

Substituted benzohydrazide (e.g., 3-fluorobenzohydrazide)

Alkyl or aryl isothiocyanate

Ethanol

Potassium hydroxide

Hydrochloric acid

Procedure:

A solution of the substituted benzohydrazide in ethanol is prepared.

An equimolar amount of the isothiocyanate is added to the solution.

The mixture is refluxed for several hours.

After cooling, a solution of potassium hydroxide in ethanol is added, and the mixture is

refluxed again.

The solvent is removed under reduced pressure.

The residue is dissolved in water and acidified with hydrochloric acid to precipitate the

product.

The crude product is collected by filtration, washed with water, and recrystallized from a

suitable solvent (e.g., ethanol) to yield the purified 5-aryl-2,4-dihydro-1,2,4-triazole-3-thione.
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Note: For the synthesis of Suritozole, 3-fluorobenzohydrazide and a methylating agent for the

nitrogen and sulfur atoms would be required in a multi-step synthesis.

Pharmacological Properties
Suritozole acts as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor.

This mechanism is distinct from typical benzodiazepines, which are positive allosteric

modulators. As an inverse agonist, Suritozole is believed to reduce the constitutive activity of

the GABA-A receptor, leading to an enhancement of cholinergic function.

Table 4: Pharmacokinetic Parameters of Suritozole in
Healthy Male Volunteers (Single Dose)

Dose Tmax (h)
Apparent Oral Clearance
(L/h)

2 - 465 mg 0.5 - 3.8 52.9 - 13.8

Table 5: Pharmacokinetic Parameters of Suritozole in
Healthy Male Volunteers (Multiple Doses)

Dose (twice daily for 28 days) Terminal Half-life (h)

30 - 120 mg Independent of dose

Tmax: Time to maximum plasma concentration

Mechanism of Action and Signaling
Suritozole's primary mechanism of action is the modulation of the GABA-A receptor. As a

partial inverse agonist, it binds to the benzodiazepine site and is thought to decrease the

GABA-stimulated chloride ion influx. This reduction in GABAergic inhibition is hypothesized to

lead to a secondary enhancement of cholinergic neurotransmission, which may contribute to its

cognitive-enhancing effects. The precise downstream signaling cascade following Suritozole's

interaction with the GABA-A receptor is not fully elucidated but is an area of active research.
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Figure 1. Proposed mechanism of action for Suritozole.

Preclinical and Clinical Studies
Suritozole has been evaluated in preclinical models and early-stage clinical trials for its

potential in treating cognitive deficits and depression.

Preclinical Data
In a rat model of traumatic brain injury, chronic administration of Suritozole was investigated

for its effects on spatial memory deficits.

Table 6: Effect of Suritozole on Spatial Memory in a Rat
Model of Traumatic Brain Injury

Treatment Group Dosage Outcome

Delayed Chronic Dosing
5 mg/kg or 10 mg/kg (60 min

before testing)

No significant difference in

latency to reach goal platform

compared to saline-treated

injured rats (p > 0.05).

Early Chronic Dosing
Not specified (daily from 24h

post-injury)

Significantly shorter latencies

to reach goal platform

compared to saline-treated

injured rats (p < 0.05).

Clinical Data
Suritozole was investigated for the treatment of depression and Alzheimer's disease; however,

clinical development appears to have been discontinued. Detailed results from these clinical

trials are not widely available in the public domain.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1681793?utm_src=pdf-body-img
https://www.benchchem.com/product/b1681793?utm_src=pdf-body
https://www.benchchem.com/product/b1681793?utm_src=pdf-body
https://www.benchchem.com/product/b1681793?utm_src=pdf-body
https://www.benchchem.com/product/b1681793?utm_src=pdf-body
https://www.benchchem.com/product/b1681793?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
GABA-A Receptor Binding Assay (General Protocol)
This protocol describes a general method for a competitive radioligand binding assay to

determine the affinity of a test compound like Suritozole for the GABA-A receptor.

Materials:

Rat brain cortex membranes (source of GABA-A receptors)

[³H]-Flunitrazepam (radioligand)

Test compound (e.g., Suritozole)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Unlabeled benzodiazepine (e.g., Diazepam) for non-specific binding determination

Glass fiber filters

Scintillation cocktail

Scintillation counter

Procedure:

Membrane Preparation: Homogenize rat brain cortices in ice-cold assay buffer. Centrifuge

the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting

supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple

times by resuspension and centrifugation in fresh buffer.

Binding Assay: In triplicate, incubate the brain membranes with a fixed concentration of [³H]-

Flunitrazepam and varying concentrations of the test compound (Suritozole).

Total Binding: Incubate membranes with [³H]-Flunitrazepam only.

Non-specific Binding: Incubate membranes with [³H]-Flunitrazepam and a high concentration

of unlabeled diazepam.
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Incubate all samples at 0-4°C for a sufficient time to reach equilibrium.

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound

and free radioligand. Wash the filters with ice-cold assay buffer.

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Plot the percentage of specific binding against the logarithm of the test compound

concentration to determine the IC₅₀ value. The Ki value can then be calculated using the

Cheng-Prusoff equation.
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Figure 2. Workflow for a GABA-A receptor binding assay.
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Conclusion
Suritozole is a noteworthy compound due to its unique mechanism of action as a partial

inverse agonist at the benzodiazepine site of the GABA-A receptor. While early research

showed promise for its use as a cognitive enhancer, its clinical development was not pursued.

The information presented in this guide provides a technical foundation for researchers

interested in Suritozole and related compounds, highlighting its chemical characteristics,

pharmacological profile, and the methodologies used to study it. Further research would be

necessary to fully elucidate its therapeutic potential and downstream signaling effects.

To cite this document: BenchChem. [Suritozole: A Technical Guide to its Chemical Structure
and Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681793#suritozole-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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